molecular formula C19H24N2O5 B2359841 methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1257861-35-0

methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2359841
CAS No.: 1257861-35-0
M. Wt: 360.41
InChI Key: UAPJVKWWSWEZKE-AWEZNQCLSA-N
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Description

Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic organic compound with a complex molecular structure

Biochemical Analysis

Biochemical Properties

The tert-butoxycarbonyl group in this compound plays a significant role in biochemical reactions . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . This property allows the compound to interact with various enzymes, proteins, and other biomolecules in a controlled manner .

Cellular Effects

The cellular effects of methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate are largely dependent on the nature of the biochemical reactions it participates in. The introduction and removal of the Boc group can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its Boc group. The Boc group can be introduced into a molecule to protect a functional group during a chemical reaction, and later removed under specific conditions . This process can influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Boc deprotection process can be performed at high temperatures using a thermally stable ionic liquid . This process is rapid and effective, leading to deprotection within 10 minutes .

Metabolic Pathways

The metabolic pathways involving this compound are likely to be influenced by the presence and removal of the Boc group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes:

  • Formation of the oxazole ring: : This step often involves a cyclization reaction, where starting materials like amino acids or their derivatives are reacted under specific conditions to form the oxazole ring structure.

  • Protection of the amine group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the compound with tert-butyl chloroformate in the presence of a base.

  • Introduction of the methyl ester group: : Methyl esterification is typically accomplished using methanol in the presence of an acid catalyst.

  • Coupling reactions: : The final assembly of the molecule involves coupling reactions to attach the various functional groups to the core structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale, yield, and purity. Automated reactors, precise temperature control, and high-purity reagents are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where an oxidizing agent converts it to a higher oxidation state.

  • Reduction: : It can also participate in reduction reactions, where it gains electrons and is converted to a lower oxidation state.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where an atom or a group of atoms in the molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound has potential applications in drug design and development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and specialty materials. Its precise synthetic route and chemical reactivity make it suitable for large-scale manufacturing processes.

Comparison with Similar Compounds

Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate stands out due to its unique structural features and synthetic versatility. Similar compounds include:

  • Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-1,3-oxazole-4-carboxylate

  • Methyl 2-[(1S)-1-(amino)-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate

  • Ethyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate

The differences lie in the substituent groups attached to the oxazole ring and the nature of the ester groups, which can influence the compound's reactivity and application.

Conclusion

This compound is a compound of significant interest due to its complex structure and versatile applications. From its synthesis to its role in scientific research and industry, this compound offers a wide range of possibilities for exploration and innovation.

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-12-15(17(22)24-5)21-16(25-12)14(11-13-9-7-6-8-10-13)20-18(23)26-19(2,3)4/h6-10,14H,11H2,1-5H3,(H,20,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPJVKWWSWEZKE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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